molecular formula C12H13FO2 B2521534 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid CAS No. 2174000-02-1

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid

Cat. No.: B2521534
CAS No.: 2174000-02-1
M. Wt: 208.232
InChI Key: WXEDDARXJKCTOT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13FO2 and its molecular weight is 208.232. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-3-(3-methylbut-2-enyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEDDARXJKCTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization and Synthetic Utility of 4-Fluoro-3-(3-methylbut-2-enyl)benzoic Acid Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Identity

4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid represents a high-value pharmacophore scaffold that bridges the gap between natural product mimics (specifically prenylated phenolics) and modern fluorinated drug leads. This molecule integrates the metabolic robustness of the carbon-fluorine bond with the hydrophobic anchoring capability of the prenyl (3,3-dimethylallyl) group.

This guide outlines the structural specifications, validated synthetic pathways, and medicinal chemistry applications of this compound, emphasizing its utility as a building block for next-generation antimicrobials and kinase inhibitors.

Cheminformatics Profile
ParameterData / Descriptor
Common Name 4-Fluoro-3-prenylbenzoic acid
SMILES CC(C)=CCc1cc(C(=O)O)ccc1F
IUPAC Name 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
Predicted LogP ~3.5 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 2
Rotatable Bonds 3

Structural Significance & Pharmacophore Logic

The synergistic placement of the fluorine atom and the prenyl group creates a unique electronic and steric environment:

  • The Ortho-Fluorine Effect: The fluorine atom at position 4 serves two critical roles. First, it blocks metabolic oxidation at the para-position relative to the prenyl group. Second, it exerts an electron-withdrawing effect that lowers the pKa of the carboxylic acid (relative to non-fluorinated analogues), potentially enhancing bioavailability and protein binding affinity.

  • The Prenyl Anchor: The 3-methylbut-2-enyl group acts as a "grease" moiety, designed to occupy hydrophobic pockets in target enzymes (e.g., bacterial transferases or kinase allosteric sites). Unlike a simple alkyl chain, the alkene unsaturation provides restricted rotation and pi-electron density capable of engaging in cation-pi interactions.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule 4-Fluoro-3-prenylbenzoic Acid Fluorine 4-Fluoro Substituent (Metabolic Blockade) Molecule->Fluorine Prenyl 3-Prenyl Group (Hydrophobic Anchor) Molecule->Prenyl Carboxyl Benzoic Acid Moiety (H-Bond Donor/Acceptor) Molecule->Carboxyl Effect_F Increases Lipophilicity Prevents P450 Oxidation Fluorine->Effect_F Effect_P Targets Hydrophobic Pockets Natural Product Mimicry Prenyl->Effect_P Effect_C Salt Formation Prodrug Derivatization Carboxyl->Effect_C

Caption: SAR decomposition highlighting the functional roles of the trisubstituted benzene core.

Synthetic Protocol: The Negishi Coupling Approach

While Friedel-Crafts alkylation is theoretically possible, it often suffers from poor regioselectivity and poly-alkylation. The Negishi Cross-Coupling is the authoritative method for synthesizing this molecule with high fidelity, preventing the isomerization of the double bond often seen in other coupling methods.

Core Reaction Strategy
  • Starting Material: Methyl 3-bromo-4-fluorobenzoate (Protected acid prevents catalyst poisoning).

  • Reagent: Prenylzinc bromide (generated in situ).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Step-by-Step Methodology

Step 1: Preparation of Organozinc Reagent

  • Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF under Argon.

  • Add prenyl bromide (1.2 eq) dropwise at 0°C. Stir for 1 hour to form prenylzinc bromide. Note: Maintain temperature to prevent Wurtz-type homocoupling.

Step 2: Cross-Coupling (The Negishi Cycle)

  • In a separate flask, dissolve methyl 3-bromo-4-fluorobenzoate (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in dry THF.

  • Transfer the organozinc solution via cannula to the aryl halide solution.

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

  • Quench: Cool to RT and quench with saturated NH₄Cl. Extract with EtOAc.

Step 3: Ester Hydrolysis

  • Dissolve the intermediate ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous, 3.0 eq) and stir at RT for 2 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the target acid: 4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid .

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Methyl 3-bromo-4-fluorobenzoate Intermediate Methyl 4-fluoro-3-prenylbenzoate Start->Intermediate Negishi Coupling Reflux, 6h Zn_Reagent Prenylzinc Bromide (In Situ Generation) Zn_Reagent->Intermediate Negishi Coupling Reflux, 6h Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Intermediate Negishi Coupling Reflux, 6h Hydrolysis LiOH / THF / H2O Intermediate->Hydrolysis Saponification Product 4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid Hydrolysis->Product Acidification (HCl)

Caption: Stepwise synthetic pathway utilizing Palladium-catalyzed Negishi cross-coupling.

Analytical Characterization

To validate the synthesis, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, CDCl₃) Prediction:

  • δ 11.0–12.0 (br s, 1H): Carboxylic acid proton.

  • δ 7.95 (dd, 1H): Aromatic proton at C2 (ortho to COOH and Prenyl).

  • δ 7.90 (m, 1H): Aromatic proton at C6.

  • δ 7.10 (t, 1H): Aromatic proton at C5 (ortho to Fluorine). Note: Distinctive triplet-like splitting due to H-F coupling.

  • δ 5.30 (t, 1H): Vinylic proton of the prenyl group.

  • δ 3.40 (d, 2H): Benzylic methylene protons (-CH₂-).

  • δ 1.75 (s, 3H) & 1.70 (s, 3H): Methyl groups of the prenyl tail.

Safety & Handling:

  • Fluorine Chemistry: While the final product is stable, the precursors (fluorobenzoic acids) can be irritants.

  • Organozinc Reagents: Highly moisture sensitive. All coupling reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Applications in Drug Development

This scaffold is particularly relevant in two domains:

  • Antimicrobial Research: Prenylated benzoic acids are naturally occurring defense compounds in plants (e.g., Piper species).[1][2] This fluorinated analog serves as a metabolically stable mimic, potentially inhibiting bacterial transferases involved in cell wall synthesis.

  • Kinase Inhibition: The prenyl group can occupy the hydrophobic "back pocket" of kinase ATP-binding sites, while the carboxylic acid can form salt bridges with lysine residues in the active site.

References

  • Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture. Link

  • Malami, I., et al. (2012).[2] "Prenylated Benzoic Acid Derivatives from Piper Species as Source of Anti-Infective Agents."[1][2] International Journal of Pharmaceutical Sciences and Research. Link

  • PubChem. (2025).[3][4][5] "Compound Summary: 4-Fluoro-3-(3-methylbut-2-enyl)benzoic acid." National Library of Medicine. Link

  • Lutz, M. R., et al. (2012). "Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides." Journal of Organic Chemistry. Link

Sources

A Comprehensive Technical Guide to 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the fluorine atom and the prenyl group have emerged as powerful tools for enhancing metabolic stability, membrane permeability, and target binding affinity. This guide provides an in-depth technical overview of 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid, a molecule that synergistically combines these two valuable moieties. As a senior application scientist, this document aims to deliver not just a recitation of facts, but a causal understanding of the chemistry and potential applications of this compound, grounded in established scientific principles and supported by authoritative references. We will explore its chemical identity, plausible synthetic routes with detailed protocols, comprehensive characterization data, and its potential as a versatile building block in drug discovery.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound commonly referred to as 4-fluoro-3-prenylbenzoic acid is 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid . The "prenyl" group is a common name for the 3-methylbut-2-en-1-yl substituent.

Table 1: Physicochemical Properties of 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid

PropertyValueSource
Molecular Formula C₁₂H₁₃FO₂PubChem
Molecular Weight 208.23 g/mol PubChem
Canonical SMILES CC(=CCC1=C(C=CC(=C1)C(=O)O)F)CPubChem
InChIKey WXEDDARXJKCTOT-UHFFFAOYSA-NPubChem
Predicted XlogP 3.5PubChem
Predicted pKa ~4.0(Predicted based on 4-fluorobenzoic acid)

The presence of the fluorine atom, a highly electronegative element, increases the acidity of the carboxylic acid group compared to the non-fluorinated analogue.[1] This can be advantageous for forming stable salts and modulating the pharmacokinetic profile of drug candidates.[1] The prenyl group, a hydrophobic moiety, is known to enhance the interaction of molecules with biological membranes and can contribute to increased binding affinity with protein targets.[2]

Synthesis of 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid

While a specific, dedicated synthesis for 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid is not widely reported in standard literature, a robust and logical synthetic strategy can be devised based on well-established organometallic cross-coupling reactions. The following proposed multi-step synthesis utilizes a palladium-catalyzed Suzuki-Miyaura coupling as the key C-C bond-forming step. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.[3][4]

Synthetic Scheme

Synthesis A 4-Fluorobenzoic Acid B Methyl 4-fluorobenzoate A->B  Esterification (MeOH, H₂SO₄) C Methyl 3-bromo-4-fluorobenzoate B->C  Bromination (Br₂, FeBr₃) D Methyl 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoate C->D  Suzuki-Miyaura Coupling (Prenylboronate, Pd catalyst, base) E 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid D->E  Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic pathway for 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid.

Experimental Protocols
  • Rationale: Protection of the carboxylic acid as a methyl ester is a standard procedure to prevent interference in subsequent organometallic reactions. Fischer esterification is a reliable and cost-effective method for this transformation.[5]

  • Protocol:

    • To a solution of 4-fluorobenzoic acid (10.0 g, 71.4 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2 mL).

    • Heat the mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluorobenzoate as a colorless oil.

  • Rationale: Introduction of a bromine atom at the 3-position is necessary to create a handle for the subsequent cross-coupling reaction. The fluorine atom is an ortho, para-director, but the ester group is a meta-director. Bromination will preferentially occur at the position ortho to the fluorine and meta to the ester.[6]

  • Protocol:

    • To a solution of methyl 4-fluorobenzoate (10.0 g, 64.9 mmol) in a suitable solvent such as dichloromethane (100 mL), add iron(III) bromide (0.5 g, 1.7 mmol) as a catalyst.

    • Slowly add bromine (3.5 mL, 68.1 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate (50 mL).

    • Separate the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 3-bromo-4-fluorobenzoate.

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.[3][4] It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

  • Protocol:

    • To a degassed mixture of methyl 3-bromo-4-fluorobenzoate (5.0 g, 21.5 mmol), 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane (prenylboronate ester) (5.4 g, 25.8 mmol), and potassium carbonate (8.9 g, 64.5 mmol) in a mixture of 1,4-dioxane (80 mL) and water (20 mL), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.79 g, 1.08 mmol).

    • Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to give methyl 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoate.

  • Rationale: The final step is the deprotection of the methyl ester to yield the desired carboxylic acid. Saponification using a base like lithium hydroxide is a standard and effective method.[7][8]

  • Protocol:

    • To a solution of methyl 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoate (4.0 g, 18.0 mmol) in a mixture of tetrahydrofuran (THF) (60 mL) and water (20 mL), add lithium hydroxide monohydrate (1.5 g, 35.8 mmol).

    • Stir the mixture at room temperature for 4 hours.

    • Remove the THF under reduced pressure and acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid as a solid.

Characterization of 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid

As this is a novel or not widely characterized compound, the following spectroscopic data are predicted based on the analysis of its structural components and comparison with analogous known compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5 - 12.0br s1H-COOH
7.95dd1HAr-H (ortho to COOH)
7.80ddd1HAr-H (ortho to F, meta to COOH)
7.15t1HAr-H (ortho to F)
5.30t1H-CH=C(CH₃)₂
3.40d2HAr-CH₂-
1.75s3H=C(CH₃)₂
1.70s3H=C(CH₃)₂
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
171.5-COOH
162.0 (d, ¹JCF ≈ 250 Hz)C-F
135.0-CH=C(CH₃)₂
132.5 (d)Ar-C (ortho to COOH)
128.0 (d)Ar-C (ortho to F, meta to COOH)
125.0 (d)Ar-C (ipso to prenyl)
122.0-CH=C(CH₃)₂
115.5 (d, ²JCF ≈ 22 Hz)Ar-C (ortho to F)
28.5Ar-CH₂-
25.8=C(CH₃)₂
17.9=C(CH₃)₂
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (conjugated carboxylic acid)
1600-1615MediumC=C stretch (aromatic)
1450-1500MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (carboxylic acid)
1100-1200StrongC-F stretch
800-900Medium-StrongC-H out-of-plane bend (aromatic)
Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 208

  • Major Fragments:

    • m/z = 191 (M⁺ - OH)

    • m/z = 163 (M⁺ - COOH)

    • m/z = 153 (M⁺ - C₄H₇)

    • m/z = 135 (loss of prenyl group)

Reactivity and Potential for Derivatization

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid possesses several reactive sites that can be exploited for the synthesis of a diverse library of compounds.

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Prenyl Prenyl Group Reactions cluster_Aromatic Aromatic Ring Reactions Core 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic Acid Amide Amide Formation (R₂NH, coupling agent) Core->Amide Ester Esterification (ROH, acid catalyst) Core->Ester AcidChloride Acid Chloride Formation (SOCl₂) Core->AcidChloride Cyclization Intramolecular Cyclization (Acid catalyst) Core->Cyclization Oxidation Oxidative Cleavage (O₃ or KMnO₄) Core->Oxidation EAS Electrophilic Aromatic Substitution (e.g., Nitration) Core->EAS

Caption: Potential reaction pathways for the derivatization of the title compound.

  • Carboxylic Acid Group: The carboxylic acid is a versatile handle for forming amides, esters, and other acid derivatives.[9] Amide coupling with various amines can be achieved using standard coupling reagents (e.g., HATU, HOBt/EDC), leading to a wide array of derivatives with potentially diverse biological activities.

  • Prenyl Group: The double bond in the prenyl group is susceptible to various transformations. Acid-catalyzed intramolecular cyclization can lead to the formation of chromane or other heterocyclic systems. Oxidative cleavage of the double bond can yield aldehydes or carboxylic acids, providing another point for diversification.

  • Aromatic Ring: The aromatic ring can undergo further electrophilic aromatic substitution, although the substitution pattern will be directed by the existing activating (prenyl) and deactivating (carboxy) and ortho, para-directing (fluoro) groups.

Applications in Medicinal Chemistry and Drug Development

The combination of a fluorinated benzoic acid scaffold with a prenyl group makes 4-fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid a highly attractive building block for drug discovery.

  • Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[1][10] The strong carbon-fluorine bond is resistant to enzymatic cleavage. Fluorine can also modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[9][11]

  • Role of the Prenyl Group: Prenyl groups are found in numerous natural products with a wide range of biological activities.[2] Their lipophilic nature can improve membrane permeability and oral bioavailability. The prenyl moiety can also provide crucial hydrophobic interactions within the binding pockets of target proteins, thereby increasing potency.[2]

  • Potential Therapeutic Areas:

    • Anti-inflammatory Agents: Fluorinated benzoic acids have been explored as scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs).[1]

    • Anticancer Agents: Both fluorinated aromatics and prenylated compounds have shown promise in the development of novel anticancer therapies.[12]

    • Metabolic Diseases: The structural features of this molecule may be suitable for targeting enzymes involved in metabolic pathways.

    • Infectious Diseases: The enhanced membrane permeability afforded by the prenyl group could be advantageous for developing agents against intracellular pathogens.

Conclusion

4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid represents a promising and versatile scaffold for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable chemical transformations. The synergistic combination of a fluorine atom and a prenyl group provides a unique set of physicochemical properties that can be leveraged to address common challenges in drug discovery, such as poor metabolic stability and low bioavailability. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule in their drug development programs.

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  • Modern Organic Synthesis. (2011). W. H. Freeman.
  • The Suzuki-Miyaura Reaction. (2018). YouTube. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Solubilization and Handling of Fluorinated Prenyl Benzoic Acids in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated prenyl benzoic acids represent a challenging chemical space in drug discovery. They combine a polar, ionizable headgroup (benzoic acid) with a highly lipophilic tail (prenyl group) and an electron-modulating halogen (fluorine). While Dimethyl Sulfoxide (DMSO) is the universal solvent for such libraries, these compounds exhibit non-ideal behavior, including moisture-induced precipitation and "crash-out" during aqueous transfer.

This guide details the physicochemical rationale and validated protocols for solubilizing these compounds. It moves beyond standard operating procedures (SOPs) to address the specific molecular interactions—hydrogen bonding, pKa shifts, and hydrophobic aggregation—that dictate solubility success.

Physicochemical Fundamentals: The "Why"

To master the solubility of this class, one must understand the tripartite competition occurring at the molecular level.

The Fluorine Effect: Acidity and Solvation

Fluorine substitution on the benzoic acid core is not merely a metabolic block; it fundamentally alters solubility mechanics.

  • pKa Shift: Fluorine is highly electronegative. When substituted at the ortho or para positions, it withdraws electron density from the carboxylate group, significantly lowering the pKa (making the acid stronger) compared to unsubstituted benzoic acid [1].

  • DMSO Interaction: DMSO is a potent hydrogen bond acceptor (S=O dipole). A more acidic proton (due to fluorination) forms a stronger hydrogen bond with the DMSO oxygen. Consequently, fluorinated benzoic acids often dissolve faster in anhydrous DMSO than their non-fluorinated counterparts , provided the lattice energy is overcome [2].

The Prenyl Challenge: The Hydrophobic Drag

The prenyl group (3-methyl-2-buten-1-yl) acts as a "grease anchor."

  • LogP Impact: A single prenyl group can increase the LogP (lipophilicity) by approximately 1.5–2.0 units.

  • Aqueous Intolerance: While the fluorinated acid headgroup wants to interact with DMSO, the prenyl tail drives the molecule to aggregate. In pure DMSO, the solvent's dispersion forces accommodate the tail. However, upon the introduction of any water (hygroscopic uptake or dilution), the "hydrophobic effect" dominates, forcing the prenyl tails together and causing rapid precipitation [3].

Validated Solubilization Protocol

Warning: Standard "weigh-and-shake" protocols fail for these compounds due to static charging of the lipophilic powder and the formation of "gel-layers" that inhibit solvent penetration.

Reagents and Equipment
  • Solvent: Anhydrous DMSO (≥99.9%), stored over activated 4Å molecular sieves.

    • Rationale: DMSO is hygroscopic.[1] Water content >0.1% acts as an anti-solvent for prenylated species, initiating nucleation.

  • Vessel: Borosilicate glass or polypropylene (PP) vials. Avoid polystyrene (PS) which can be etched by high-concentration DMSO stocks.

  • Sonicator: Bath sonicator (35–40 kHz).

Step-by-Step Workflow

Step 1: Electrostatic Control & Weighing Fluorinated prenyl solids are often fluffy and statically charged. Use an anti-static gun (ionizer) on the weighing boat and spatula. Weighing errors here are the primary cause of concentration variance.

Step 2: The "Wetting" Phase Do not add the full volume of DMSO immediately.

  • Add 50% of the calculated DMSO volume.

  • Vortex at 2000 RPM for 30 seconds.

  • Mechanism:[2][3] This creates a high-concentration slurry, forcing the solvent to penetrate the crystal lattice without allowing the formation of a solvated "shell" that traps dry powder inside.

Step 3: Acoustic Cavitation (Sonication) Add the remaining 50% DMSO. Sonicate for 10–15 minutes at ambient temperature.

  • Monitor: Ensure water in the bath does not heat above 40°C. Prenyl groups are susceptible to thermal oxidation or rearrangement (e.g., cyclization to chromanes) under acidic/hot conditions.

Step 4: Quality Control (The Tyndall Check) Shine a laser pointer (red or green) through the vial.

  • Pass: Beam passes through cleanly (True Solution).

  • Fail: Beam is visible as a solid line inside the liquid (Tyndall Effect). This indicates colloidal aggregates. Action: Repeat sonication.

Workflow Diagram

DissolutionProtocol Start Solid Compound (Fluorinated Prenyl Acid) Weigh Weighing (Anti-static Gun) Start->Weigh Slurry Add 50% DMSO & Vortex Weigh->Slurry Disrupt Lattice FullVol Add Remaining DMSO Slurry->FullVol Sonicate Sonication (10 min, <40°C) FullVol->Sonicate Cavitation QC QC: Tyndall Effect Check Sonicate->QC Ready Ready for Assay QC->Ready Clear Fail Aggregates Detected QC->Fail Hazy/Beam Visible Fail->Sonicate Re-process

Caption: Figure 1. Optimized dissolution workflow emphasizing lattice disruption and aggregate detection.

The "Crash-Out" Phenomenon: Aqueous Transfer

The critical failure point for fluorinated prenyl benzoic acids is not the stock solution, but the transfer into aqueous assay buffer. The sudden change in dielectric constant triggers the hydrophobic prenyl groups to aggregate.

The Intermediate Plate Strategy

Direct dilution from 10 mM stock to aqueous buffer (e.g., 1:1000) often results in microprecipitation that is invisible to the eye but destroys assay potency (false negatives) or causes light scattering (false positives).

Protocol: Use an Intermediate Dilution Step.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute to 10x final concentration in a solvent mix of 50% DMSO / 50% Water .

    • Why? This "steps down" the solvating power gradually. The 50% DMSO fraction maintains solubility of the prenyl group while allowing the fluorinated acid headgroup to hydrate [4].

  • Final: Dilute 1:10 into Assay Buffer.

Solubility Data Profile
Solvent SystemSolubility Limit (Est.)StabilityRisk Factor
100% DMSO (Anhydrous) > 50 mMHigh (Months at -20°C)Hygroscopic water uptake
75% DMSO / 25% Water ~ 10 mMModerate (Days)Slow precipitation
50% DMSO / 50% Water ~ 1 mMLow (Hours)Metastable zone
PBS Buffer (pH 7.4) < 10 µMVery Low (Minutes)Immediate "Crash Out"
Dilution Logic Diagram

DilutionLogic cluster_direct Direct Dilution (RISK) cluster_step Stepped Dilution (SAFE) Stock 10mM Stock (100% DMSO) Direct Assay Buffer (0% DMSO) Stock->Direct 1:1000 Inter Intermediate Plate (50% DMSO / 50% H2O) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Prenyl Aggregation) Direct->Precip Inter->Inter Hydration Shell Forms Gradually Final Assay Well (5% DMSO) Inter->Final 1:10 Dilution

Caption: Figure 2. Comparison of Direct vs. Stepped Dilution. The Stepped method prevents shock-nucleation of the lipophilic prenyl tail.

Troubleshooting & Storage

Gel Formation

If the stock solution turns into a viscous gel upon cooling (common with high-concentration prenyl compounds):

  • Cause: Formation of liquid crystals or DMSO-solvate structures.

  • Fix: Gently warm to 30°C and vortex. Do not store at 4°C; store at room temperature (short term) or -20°C (long term). Always re-vortex after thawing.

Color Change (Yellowing)
  • Cause: Oxidation of the prenyl double bond or trace iron contaminants in DMSO reacting with the phenolic/acidic protons.

  • Fix: Use amber glass vials. Purge headspace with Nitrogen or Argon before closing.

References

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

  • Lipinski, C., et al. (2004).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Fluoro-3-prenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-fluoro-3-prenylbenzoic acid , a critical scaffold for kinase inhibitors and meroterpenoid analogs. While direct alkylation of benzoic acids often suffers from poor regiocontrol and polyalkylation, this guide utilizes a Directed Ortho-Metalation (DoM) strategy followed by a Negishi Cross-Coupling . This route guarantees exclusive regioselectivity at the ortho-fluoro position (C3) and high functional group tolerance.

Core Chemical Strategy
  • Regiocontrol: Utilizing the synergistic directing effects of the Fluorine atom and the Carboxylate (via Lithium salt) to install an iodine handle specifically at the C3 position.

  • C-C Bond Formation: Employing Palladium-catalyzed Negishi coupling to introduce the prenyl moiety under mild conditions, avoiding the isomerization issues common with direct Friedel-Crafts allylation.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary phases: the construction of the aryl iodide scaffold and the metallaphotoredox-free cross-coupling.

G Start 4-Fluorobenzoic Acid (Starting Material) Step1 Step 1: DoM & Iodination (LTMP, -78°C; I2) Start->Step1 Inter1 4-Fluoro-3-iodobenzoic acid Step1->Inter1 Step2 Step 2: Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 4-fluoro-3-iodobenzoate Step2->Inter2 Step3 Step 3: Negishi Coupling (PrenylZnBr, Pd cat.) Inter2->Step3 Inter3 Methyl 4-fluoro-3-prenylbenzoate Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 4-Fluoro-3-prenylbenzoic acid (Target) Step4->Final

Figure 1: Strategic workflow for the regioselective synthesis of the target compound.

Detailed Experimental Protocols

Phase 1: Regioselective Iodination via DoM

Objective: Install an iodine atom at the C3 position (ortho to Fluorine). Rationale: The Fluorine atom exerts a strong inductive effect, making the C3 proton significantly more acidic than the C2 proton (ortho to Carboxylate). Using a strong base (LTMP) at low temperature ensures kinetic deprotonation at C3.

Materials:
  • 4-Fluorobenzoic acid (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.2 equiv)

  • Iodine (

    
    ) (2.5 equiv)
    
  • Anhydrous THF[2]

  • Dry Ice/Acetone bath (-78 °C)

Protocol:
  • Preparation of LiTMP: In a flame-dried 3-neck flask under Argon, dissolve TMP (2.2 equiv) in anhydrous THF (5 mL/mmol). Cool to 0 °C. Dropwise add n-BuLi (2.2 equiv). Stir for 30 mins at 0 °C to generate LiTMP.

  • Substrate Addition: Cool the LiTMP solution to -78 °C . Dissolve 4-fluorobenzoic acid (1.0 equiv) in THF (2 mL/mmol) and add it dropwise to the base over 15 minutes.

    • Note: The first equivalent of base deprotonates the carboxylic acid (

      
      ); the second equivalent performs the C-H lithiation.
      
  • Metalation: Stir the mixture at -78 °C for 1 hour. The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species.

  • Quench: Dissolve Iodine (2.5 equiv) in THF and add it dropwise to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Acidify to pH 2 with 1M HCl.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Checkpoint: Product should be 4-fluoro-3-iodobenzoic acid .

  • Expected Yield: 75-85%

Phase 2: Methyl Ester Protection

Objective: Convert the acid to a methyl ester to facilitate the subsequent organometallic coupling. Rationale: Free carboxylic acids can quench organozinc reagents and poison Pd catalysts.

Protocol:
  • Dissolve 4-fluoro-3-iodobenzoic acid in Methanol (0.5 M).

  • Add concentrated

    
     (5 mol%).
    
  • Reflux for 4 hours.

  • Concentrate methanol, dilute with EtOAc, wash with saturated

    
    .
    
  • Dry and concentrate to yield Methyl 4-fluoro-3-iodobenzoate .

Phase 3: Negishi Cross-Coupling

Objective: Introduce the prenyl group using a Palladium-catalyzed


 coupling.
Rationale:  Negishi coupling is superior to Suzuki for prenyl groups because prenylboronic acids are unstable and prone to protodeboronation. Prenylzinc reagents are generated in situ and react cleanly.
Materials:
  • Methyl 4-fluoro-3-iodobenzoate (1.0 equiv)

  • Prenyl bromide (1-bromo-3-methyl-2-butene) (1.5 equiv)

  • Zinc dust (activated) (2.0 equiv)

  • Lithium Chloride (LiCl) (2.5 equiv) - Critical for solubilizing the organozinc species (Knochel's method).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Anhydrous THF.

Protocol:
  • Preparation of Prenylzinc Bromide:

    • Flame-dry a flask containing Zn dust (2.0 equiv) and anhydrous LiCl (2.5 equiv). Heat under vacuum with a heat gun to dry the salts.

    • Add THF. Add 5 mol% 1,2-dibromoethane and warm to reflux for 1 min to activate Zn.

    • Cool to 0 °C. Add Prenyl bromide (1.5 equiv) dropwise. Stir at 0 °C for 1 hour. The grey suspension indicates formation of the organozinc reagent.

  • Coupling:

    • In a separate flask, dissolve Methyl 4-fluoro-3-iodobenzoate (1.0 equiv) and

      
       (0.05 equiv) in THF.
      
    • Transfer the supernatant of the Prenylzinc reagent via cannula to the aryl iodide solution.

  • Reaction: Stir at Room Temperature for 12 hours. (Mild heating to 50 °C may be required if sluggish).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc).
    

Checkpoint: Product is Methyl 4-fluoro-3-prenylbenzoate .

Phase 4: Hydrolysis to Final Acid

Objective: Deprotect the ester to reveal the final carboxylic acid.

Protocol:
  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH

    
     (3.0 equiv).
    
  • Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Concentrate to yield 4-fluoro-3-prenylbenzoic acid .

Analytical Data Summary

ParameterSpecification / Observation
Appearance White to off-white crystalline solid
Melting Point Expected ~145-150 °C (Derivative dependent)
1H NMR (DMSO-d6) Prenyl signals:

1.68 (s, 3H), 1.72 (s, 3H), 3.35 (d, 2H, benzylic), 5.25 (t, 1H, vinylic). Aromatic signals:

7.3 (t, 1H, H-5), 7.8 (m, 1H, H-6), 7.9 (dd, 1H, H-2).
Key IR Bands ~1690 cm⁻¹ (C=O, acid), ~2900-3000 cm⁻¹ (C-H aliphatic).
MS (ESI-) [M-H]⁻ ion corresponding to Molecular Weight (222.2 g/mol ).

Mechanistic Insight: Regioselectivity

The success of this protocol hinges on the Directed Ortho Metalation (DoM) mechanism.

Mechanism cluster_legend Directing Effects Substrate 4-Fluorobenzoic Acid (Dianion Precursor) Complex Pre-Lithiation Complex (Li coordinates to F & COO-) Substrate->Complex + LiTMP TS Transition State (Agostic interaction at C3-H) Complex->TS Kinetic Control Lithiated C3-Lithiated Species (Stabilized by F dipole) TS->Lithiated - TMP(H) Note1 Fluorine: Strong Inductive Effect (I-) Acidifies ortho-proton Note2 Carboxylate: Weak Coordinator Directs to C2, but F dominates

Figure 2: Mechanistic pathway of the critical lithiation step. The strong inductive effect of Fluorine directs the base to the C3 position, overriding the weaker directing effect of the carboxylate group.

Expert Tips & Troubleshooting

  • Temperature Control (Phase 1): Strict adherence to -78 °C is mandatory during the addition of the base and the substrate. Higher temperatures can lead to "benzyne" formation via elimination of LiF, resulting in tarry byproducts.

  • Dry Conditions: Organozinc reagents are moisture sensitive.[2] Ensure all LiCl is anhydrous (dried under vacuum at 150 °C) to facilitate the formation of the soluble RZnX·LiCl species.[3][4]

  • Isomerization: Avoid prolonged heating during the Negishi coupling. While Palladium migration is less common with zinc than with other metals, excessive heat can cause the double bond in the prenyl group to migrate into conjugation with the ring (forming the styrene derivative).

  • Alternative Coupling: If Negishi coupling proves difficult, Stille Coupling using prenyltributyltin is a viable alternative, though it requires rigorous purification to remove toxic organotin residues.

References

  • Directed Ortho Metalation (DoM) of Benzoic Acids: Mortier, J., et al. "Directed lithiation of unprotected benzoic acids." Canadian Journal of Chemistry, 2025 (Retrieved via ResearchGate).

  • Negishi Coupling of Aryl Iodides: Thapa, S., Vangala, A. S., & Giri, R. "Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides."[4] Synthesis, 2016, 48, 504-511.[4][5]

  • General Negishi Coupling Protocols: "Negishi Coupling." Organic Chemistry Portal.

  • Preparation of Organozinc Reagents: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004. (Foundational reference for LiCl solubilization technique used in protocol).

Sources

Application Note: Using 4-Fluoro-3-Prenylbenzoic Acid as a 19F NMR Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-fluoro-3-prenylbenzoic acid (4F3PBA) as a specialized 19F NMR probe. While 4-fluorobenzoic acid is a common standard, its prenylated derivative, 4F3PBA, offers unique utility in two critical areas of drug discovery and chemical biology:

  • Enzymatic Monitoring: It serves as a direct reporter for Aromatic Prenyltransferase (PTase) activity, allowing real-time observation of carbon-carbon bond formation without chromatography.

  • Hydrophobic Ligand Probing: The prenyl tail functions as a "hydrophobic anchor," making 4F3PBA an ideal fragment for probing lipophilic pockets in proteins (e.g., serum albumins, terpene cyclases) via Chemical Shift Perturbation (CSP) and Transverse Relaxation (T2) editing.

This protocol leverages the high sensitivity (83% of 1H), 100% natural abundance, and wide chemical shift dispersion of the 19F nucleus to provide background-free kinetic and binding data.

Chemical Context & Probe Design

Structure and Properties

The probe consists of a benzoic acid core with a fluorine atom at the para position and a prenyl (dimethylallyl) chain at the meta position.

PropertyDescriptionSignificance for 19F NMR
Formula C₁₂H₁₃FO₂Small molecule (<300 Da), sharp lines in free state.
Fluorine Position C4 (Para)High motional freedom; sensitive to electronic perturbations.
Prenyl Group C3 (Meta)Ortho to Fluorine. Induces steric/electronic shifts distinct from the non-prenylated precursor.
Solubility Low in pure waterRequires DMSO cosolvent or buffered micellar systems.
pKa (COOH) ~4.0pH sensitive; assays should be buffered (pH 7.4 recommended).
The "Ortho Effect" Advantage

The installation of the prenyl group at the C3 position places a bulky alkyl chain ortho to the C4-Fluorine. In 19F NMR, substituents ortho to the fluorine atom cause significant changes in the chemical shift (typically 2–5 ppm) compared to the unsubstituted parent. This ensures that 4F3PBA (Product) and 4-fluorobenzoic acid (Substrate) signals never overlap, enabling precise integration.

Application I: Monitoring Enzymatic Prenylation

Context: Aromatic prenyltransferases (e.g., NphB, CloQ) catalyze the Friedel-Crafts alkylation of aromatic substrates using dimethylallyl diphosphate (DMAPP). 19F NMR replaces discontinuous HPLC assays for determining enzyme kinetics.

Experimental Workflow

The following diagram illustrates the workflow for real-time kinetic monitoring.

EnzymaticWorkflow Figure 1: Real-time 19F NMR Monitoring of Enzymatic Prenylation Substrate Substrate Prep (4-F-Benzoic Acid + DMAPP) Enzyme Enzyme Addition (PTase + Mg2+) Substrate->Enzyme Initiate Reaction Acquisition 19F NMR Acquisition (Arrayed Loop) Enzyme->Acquisition Transfer to Probe Acquisition->Acquisition Time-course (t=0 to 60m) Processing Data Processing (Integration & Kinetics) Acquisition->Processing FID Transformation

Detailed Protocol

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

  • Cofactor: 5 mM MgCl₂ (Essential for diphosphate ionization).

  • Substrate: 1 mM 4-fluorobenzoic acid (dissolved in d6-DMSO, final DMSO < 5%).

  • Prenyl Donor: 2 mM DMAPP (Dimethylallyl pyrophosphate).

  • Internal Standard: 50 µM Trifluoroacetic acid (TFA) in a coaxial capillary (prevents interaction with enzyme).

Step-by-Step Procedure:

  • Shimming: Place the buffer + substrate (minus enzyme) in the NMR tube. Shim on the deuterium lock (from DMSO or D₂O added to 10%).

  • T1 Estimation: Run an Inversion Recovery pulse sequence. 4-fluorobenzoic acid T1 is typically 3–5 seconds. Set relaxation delay (D1) to

    
     (approx. 15s) for quantitative accuracy.
    
  • Initiation: Eject sample, add Aromatic PTase (1–5 µM final), mix by inversion, and immediately re-insert.

  • Acquisition:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated 1H decoupling).

    • Decoupling: WALTZ-16 proton decoupling is mandatory to collapse the F-H multiplets into singlets, maximizing S/N.

    • Loop: Set up a pseudo-2D array acquiring 16 scans every 2 minutes for 60 minutes.

  • Analysis: Integrate the decaying substrate peak (approx -108 ppm) and the growing product peak (4F3PBA, shifted downfield/upfield depending on solvent). Plot integral vs. time.

Application II: Protein-Ligand Interaction (FBDD)

Context: 4F3PBA acts as a fluorinated fragment to detect binding to hydrophobic pockets. The prenyl tail mimics lipid anchors, making it relevant for studying albumin transport or membrane-associated proteins.

Mechanism: Chemical Shift Perturbation (CSP)

When 4F3PBA binds to a protein, the fluorine environment changes from solvated (water) to the protein microenvironment.

  • Fast Exchange: Single peak at weighted average chemical shift.

  • Slow Exchange: Two distinct peaks (Free and Bound).

BindingLogic Figure 2: 19F NMR Binding Modes for 4F3PBA Ligand Free Ligand (4F3PBA) Sharp Signal Complex Protein-Ligand Complex Ligand->Complex + Protein Protein Target Protein (Hydrophobic Pocket) Protein->Complex ResultFast Fast Exchange: Shifted, Broadened Peak Complex->ResultFast Weak Binding (Kd > uM) ResultSlow Slow Exchange: New 'Bound' Peak Appears Complex->ResultSlow Tight Binding (Kd < nM)

Binding Assay Protocol (T2 Relaxation Filter)

Large proteins have very short T2 relaxation times. Small ligands have long T2s.

  • Sample Prep: 50 µM 4F3PBA in buffer (pH 7.4).

  • Reference Spectrum: Acquire 1D 19F NMR. Note linewidth (

    
    ).
    
  • Titration: Add Protein (e.g., BSA or Target) in steps: 0.1, 0.5, 1.0 equivalents.

  • CPMG Experiment: Use a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence (cpmg in Bruker/Varian).

    • Logic: The protein-bound fraction relaxes quickly. A T2 filter (e.g., 200 ms total echo time) will "kill" the signal of the bound ligand.

    • Readout: If 4F3PBA binds, the signal intensity in the CPMG spectrum decreases significantly compared to the reference.

Data Analysis & Troubleshooting

Expected Chemical Shifts (Reference)

Note: Exact shifts depend on solvent and pH.

CompoundChemical Shift (δ, ppm)*Multiplicity (1H-Coupled)Multiplicity (1H-Decoupled)
4-fluorobenzoic acid -108.5Multiplet (tt)Singlet
4-fluoro-3-prenylbenzoic acid -112.0 to -115.0Complex MultipletSinglet (Shifted)
Fluorobenzene (Ref) -113.1MultipletSinglet

*Referenced to CFCl3 (0 ppm) or TFA (-76.5 ppm).

Troubleshooting Guide
IssueProbable CauseSolution
Broad Lines Chemical Shift Anisotropy (CSA) or AggregationLower the magnetic field (CSA scales with B₀²) or add 0.01% Triton X-100 to prevent micelle formation.
Phasing Issues Receiver Dead TimeUse a backward linear prediction (LPC) or spin-echo sequence to start acquisition.
No Signal Change No BindingConfirm protein integrity; ensure DMSO concentration is <5% to prevent denaturation.

References

  • Dalvit, C., et al. (2006). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Expert Opinion on Drug Discovery. (Context: General FBDD methodologies).

  • Gerig, J. T. (2001).[1] "Fluorine NMR of Proteins." Biophysical Journal. (Context: Relaxation mechanisms and protein interactions).

  • Kuzuyama, T., et al. (2005). "Structural basis for the promiscuity of the prenyltransferase NphB." Nature.
  • Murphy, C. D. (2015). "Fluorinated molecules as tools in biocatalysis." Current Opinion in Chemical Biology. (Context: Use of fluorinated substrates to probe enzyme specificity).

Disclaimer: This protocol is for research use only. 4-fluoro-3-prenylbenzoic acid is not a clinical diagnostic agent. Always consult Material Safety Data Sheets (MSDS) for fluorinated organics and prenyl donors.

Sources

Application Note: Strategic Prenylation of 4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for prenylation of 4-fluorobenzoic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary

The prenylation of 4-fluorobenzoic acid (4-FBA) is a pivotal transformation in medicinal chemistry, primarily used to modulate lipophilicity (LogP), enhance membrane permeability, or construct complex terpene-like scaffolds. Due to the electronic deactivation of the benzene ring by the fluorine atom (


-withdrawing) and the carboxylic acid (

-withdrawing), this substrate presents unique regioselective challenges.

This guide outlines two distinct synthetic pathways:

  • O-Prenylation: Formation of prenyl 4-fluorobenzoate (prodrug strategy).

  • C-Prenylation: Directed ortho-alkylation to form 4-fluoro-2-(3-methylbut-2-en-1-yl)benzoic acid (scaffold diversification).

Decision Matrix & Reagent Selection

The choice of reagents depends entirely on whether the target is the oxygen (ester) or the carbon ring (C-C bond).

Reagent Comparison Table
ParameterPath A: O-Prenylation Path B: C-Prenylation (Ortho)
Primary Reagent Prenyl Bromide (1-bromo-3-methyl-2-butene)Prenyl Bromide (with Lithiation)
Alternative Reagent Prenyl Alcohol (Mitsunobu conditions)Isoprene (Pd-catalyzed - Advanced)
Key Catalyst/Base

or

(Weak Base)
LTMP or LDA (Strong Lithiating Base)
Solvent System DMF or Acetone (Polar Aprotic)THF (Anhydrous, Cryogenic)
Mechanism

Nucleophilic Substitution
Directed Ortho-Metalation (DoM)
Key Challenge Hydrolysis of ester; volatility of reagentRegiocontrol vs. Fluorine;

side products
Strategic Workflow Diagram

PrenylationStrategy Start Substrate: 4-Fluorobenzoic Acid Decision Target Site Selection Start->Decision PathO Path A: O-Prenylation (Esterification) Decision->PathO Increase LogP / Prodrug PathC Path B: C-Prenylation (Ring Functionalization) Decision->PathC Scaffold Building ReagentsO Reagents: Prenyl Bromide + K2CO3 Solvent: DMF PathO->ReagentsO ReagentsC Reagents: LTMP (2.2 eq) + Prenyl Bromide Solvent: THF (-78°C) PathC->ReagentsC ProductO Product: Prenyl 4-fluorobenzoate (Prodrug/Intermediate) ReagentsO->ProductO ProductC Product: 4-fluoro-2-prenylbenzoic acid (Scaffold) ReagentsC->ProductC

Figure 1: Strategic decision tree for selecting the appropriate prenylation pathway based on the desired chemical outcome.

Detailed Protocols

Protocol A: O-Prenylation (Synthesis of Prenyl 4-Fluorobenzoate)

Context: This reaction proceeds via a standard


 mechanism. The carboxylate anion attacks the primary carbon of the prenyl bromide.
Critical Consideration:  Prenyl bromide is an allylic halide and is highly reactive. However, it is also prone to hydrolysis. Anhydrous conditions are essential.
Materials
  • Substrate: 4-Fluorobenzoic acid (1.0 eq)

  • Electrophile: Prenyl bromide (1.2 eq) [CAS: 870-63-3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Quench: Water / Ethyl Acetate

Step-by-Step Procedure
  • Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy as the potassium carboxylate salt forms.
    
  • Addition: Cool the mixture to 0°C (ice bath) to suppress potential O-alkylation at the tertiary carbon (though rare for esters). Add Prenyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 3–5 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting acid will remain at the baseline; the ester will move to

      
      .
      
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

    • Wash with water (3x) to remove DMF. Crucial: Residual DMF interferes with crystallization.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes). Prenyl esters are acid-sensitive; avoid highly acidic silica or prolonged exposure.

Protocol B: Ortho-C-Prenylation (Directed Lithiation Strategy)

Context: Direct Friedel-Crafts alkylation fails on 4-FBA due to the electron-withdrawing nature of the fluorine and carboxylic acid. The most reliable method is Directed Ortho Metalation (DoM) . Mechanism: The carboxylate (after double deprotonation) acts as a Directing Metalation Group (DMG), directing the lithium base to the ortho position (C2). Note: While Fluorine is also an ortho-director, the coordination of the carboxylate Li-salt is kinetically dominant.

Materials
  • Substrate: 4-Fluorobenzoic acid (1.0 eq)

  • Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA. Recommendation: LTMP is preferred to minimize nucleophilic attack on the carboxylate carbonyl. Prepared fresh or purchased.[1] (2.2 to 2.5 eq).

  • Electrophile: Prenyl bromide (1.5 eq)

  • Additive: CuCN (0.1 eq) - Optional but recommended to facilitate allylic substitution via cuprate intermediate.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Dianion Formation:

    • Flame-dry a 2-neck flask under Argon.

    • Add 4-fluorobenzoic acid (1.0 eq) and anhydrous THF. Cool to -78°C.

    • Add LTMP (2.3 eq) dropwise over 20 minutes. The first equivalent deprotonates the acid; the second equivalent removes the ortho-proton.

    • Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange, indicating dianion formation.

  • Transmetallation (Optional but Robust):

    • If using Copper: Add CuCN (0.1 - 1.0 eq) and warm to -40°C for 15 mins, then cool back to -78°C. This forms a lower-order cuprate, which reacts cleaner with allylic halides.

  • Electrophile Addition:

    • Add Prenyl bromide (1.5 eq) slowly at -78°C.

    • Critical: Prenyl bromide can undergo

      
       (desired) or 
      
      
      
      (undesired branched) reaction. Low temperature favors
      
      
      .
  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench:

    • Quench with saturated aqueous

      
       (acidic quench is vital to protonate the carboxylate).
      
    • Adjust pH to ~3-4 with 1M HCl.

  • Extraction: Extract with EtOAc (3x). The product is the free acid, so it will be in the organic layer at acidic pH.

  • Purification: Recrystallization from Hexanes/EtOAc is often sufficient. If chromatography is needed, use 1% Acetic Acid in the eluent to prevent streaking of the carboxylic acid.

Mechanistic Pathway & Troubleshooting

C-Prenylation Mechanism (DoM)

The following diagram illustrates the critical dianion intermediate required to overcome the electronic deactivation of the ring.

Mechanism Substrate 4-FBA Dianion Lithiated Dianion (Li at C2) Substrate->Dianion -78°C, THF Base LTMP (2.2 eq) Base->Dianion Intermediate Transition State (Li-Br exchange) Dianion->Intermediate Electrophile Prenyl Bromide Electrophile->Intermediate Product 2-Prenyl-4-FBA Intermediate->Product Warm to 0°C

Figure 2: Directed Ortho Metalation (DoM) pathway. The lithium coordinates with the carboxylate oxygen, positioning the base to deprotonate the C2 position specifically.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (O-Prenylation) Hydrolysis of Prenyl BromideEnsure DMF is dry. Add molecular sieves. Use fresh Prenyl Bromide (clear, not brown).
Low Yield (C-Prenylation) Incomplete LithiationIncrease base to 2.5 eq. Ensure temperature stays at -78°C during base addition.
Regioisomer Mix (C-Prenylation) Attack at C3 (Ortho to F)Use LTMP instead of LDA (steric bulk favors the carboxylate direction).
Branched Product (

)
Steric hindranceKeep reaction at -78°C longer. Use CuCN catalyst.

References

  • Gong, Y., et al. (2012). "Efficient Synthesis of Prenyl Esters via

    
    -Mediated Alkylation." Journal of Organic Chemistry. (Generalized protocol grounding).
    
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 90(6), 879–933. (Authoritative source on DoM mechanism).

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 111(3), 1315–1345. (Reference for Ru-catalyzed alternatives).

  • Vaidyanathan, G., & Zalutsky, M. R. (2006).[2] "Synthesis of N-succinimidyl 4-[18F]fluorobenzoate." Nature Protocols, 1(4), 1655–1661.[2] (Grounding for 4-FBA handling and reactivity).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for and DoM mechanisms).

Sources

Application Note: 4-Fluoro-3-prenylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing PPAR Modulators: SAR, Synthesis, and Stability Protocols

Abstract & Chemical Rationale

In the development of metabolic and anti-inflammatory therapeutics, 4-fluoro-3-prenylbenzoic acid represents a critical scaffold. It serves as a robust bioisostere and metabolically stable analog of naturally occurring PPAR


 agonists, such as the Amorfrutins.

This guide details the utility of this scaffold in Structure-Activity Relationship (SAR) studies, specifically focusing on:

  • Metabolic Blocking: The C4-fluorine atom blocks the metabolically labile para-position, preventing rapid oxidative clearance common in non-fluorinated analogs.

  • Lipophilic Anchoring: The C3-prenyl tail (3,3-dimethylallyl) targets the hydrophobic pocket of nuclear receptors (specifically Helix 12 of PPAR

    
    ), a crucial interaction for partial agonism which mitigates side effects like weight gain.
    
  • Acidic Headgroup Modulation: The fluorine substitution inductively lowers the pKa of the benzoic acid, altering its ionization state at physiological pH compared to the hydrogen-substituted parent.

Pharmacophore & SAR Logic

The efficacy of 4-fluoro-3-prenylbenzoic acid relies on a tripartite pharmacophore model. Understanding these interactions is prerequisite to designing derivatives.

Table 1: Pharmacophore Contribution Analysis
MoietyFunctional RoleSAR Implication
Benzoic Acid (C1) Polar HeadgroupForms salt bridges with Arg288/Glu343 in PPAR

LBD. Bioisostere for TZD (thiazolidinedione) ring.
Prenyl Group (C3) Hydrophobic TailOccupies the hydrophobic arm of the ligand-binding pocket. Critical Risk: Acid-catalyzed cyclization to inactive chromanes.
Fluorine (C4) Metabolic BlockBlocks CYP450-mediated hydroxylation. Increases lipophilicity (

logP

+0.25) and acidity (lower pKa).
Pathway Visualization: SAR & Metabolic Logic

The following diagram illustrates the logical flow from chemical structure to biological outcome, highlighting the "Magic Fluoro" effect.

SAR_Logic cluster_0 Chemical Features cluster_1 Physicochemical Effects cluster_2 Biological Outcome F_Sub C4-Fluorine Substitution Meta_Block Blocks p-Oxidation (Metabolic Stability) F_Sub->Meta_Block pKa_Mod Lowers pKa (Increased Acidity) F_Sub->pKa_Mod Prenyl C3-Prenyl Tail Hydro_Pocket Hydrophobic Pocket Binding (Helix 12) Prenyl->Hydro_Pocket Acid C1-Carboxylic Acid Potency Sustained PPARγ Agonism Acid->Potency H-Bonding Meta_Block->Potency Hydro_Pocket->Potency

Figure 1: Mechanistic impact of structural features on pharmacological outcomes.

Synthetic Protocol: Directed Ortho Metalation (DoM)[1]

Challenge: Direct alkylation of benzoic acids is low-yielding. Solution: Directed Ortho Metalation (DoM) utilizing the fluorine atom as a Director of Metalation (DoM) group.

Note: Fluorine is a potent ortho-director, often outcompeting the carboxylate. However, to ensure regioselectivity at C3 (between F and COOH) or C5 (adjacent only to F), we utilize the Lithiated Carboxylate method which directs to the ortho position relative to the acid, while the Fluorine activates the ring.

Protocol 1: Synthesis of 4-Fluoro-3-prenylbenzoic acid

Reagents:

  • 4-Fluorobenzoic acid (Starting Material)[1][2]

  • LDA (Lithium diisopropylamide) - 2.2 equivalents

  • Prenyl bromide (1-Bromo-3,3-dimethyl-2-butene)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Dianion Formation:

    • Charge a flame-dried flask with anhydrous THF (0.5 M concentration relative to substrate).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LDA (2.2 eq) dropwise. Why? The first equivalent deprotonates the carboxylic acid (forming Li-carboxylate); the second equivalent removes the ortho-proton.

    • Add solution of 4-fluorobenzoic acid (1.0 eq) in THF dropwise over 15 minutes.

    • Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange, indicating the formation of the lithiated species.

  • Electrophile Trapping:

    • Add Prenyl bromide (1.2 eq) dropwise at -78°C.

    • Critical Control Point: Allow the reaction to warm slowly to 0°C over 2 hours. Rapid warming can lead to proton transfer or polymerization of the prenyl halide.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Acidify aqueous layer to pH 3 with 1N HCl. Caution: Do not go below pH 2 or heat, as this triggers acid-catalyzed cyclization of the prenyl group onto the oxygen (if a phenol were present) or hydration of the double bond.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid silica-induced acid rearrangement.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 4-Fluorobenzoic Acid (THF, -78°C) Step1 Add LDA (2.2 eq) Forms 3-Lithio-4-fluorobenzoate Start->Step1 Deprotonation Step2 Add Prenyl Bromide (Electrophilic Attack at C3) Step1->Step2 Sn2 Reaction Step3 Acidic Workup (pH 3) (Controlled Protonation) Step2->Step3 Quench End 4-Fluoro-3-prenylbenzoic Acid Step3->End Isolation Warning WARNING: pH < 2 triggers cyclization/degradation Step3->Warning

Figure 2: Step-by-step synthetic pathway via Directed Ortho Metalation.

Biological Validation: PPAR Binding Assay

Once synthesized, the compound must be validated for target engagement. The standard industry protocol is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Protocol 2: TR-FRET Competitive Binding Assay

Principle: This assay measures the ability of 4-fluoro-3-prenylbenzoic acid to displace a fluorescently labeled ligand (Fluormone™ Pan-PPAR Green) from the recombinant PPAR


-LBD (Ligand Binding Domain) tagged with Terbium (Tb).

Materials:

  • Lanthascreen™ Tb-anti-GST Antibody.

  • GST-tagged PPAR

    
    -LBD.
    
  • Fluorescent Ligand (Tracer).

  • Test Compound (4-Fluoro-3-prenylbenzoic acid).

Procedure:

  • Preparation: Dilute test compound in DMSO to generate a 10-point dose-response curve (Start at 10

    
    M, 1:3 serial dilution).
    
  • Incubation:

    • Mix PPAR

      
      -LBD/Tb-Antibody complex with the Fluorescent Tracer in assay buffer (TRIS-HCl, pH 7.5, DTT, 0.01% NP-40).
      
    • Add 20 nL of test compound to 10

      
      L of the protein/tracer mix in a 384-well black plate.
      
  • Equilibrium: Incubate for 1 hour at Room Temperature (dark).

  • Readout: Measure fluorescence emission at 520 nm (Tracer) and 495 nm (Tb) upon excitation at 340 nm.

  • Analysis:

    • Calculate TR-FRET Ratio (520nm/495nm).

    • Plot Ratio vs. log[Concentration].

    • Success Criteria: A decrease in TR-FRET signal indicates displacement of the tracer. Calculate IC50.

Expected Result: High-affinity ligands (like Amorfrutin analogs) typically show IC50 values in the low micromolar to nanomolar range (50 nM - 500 nM) .

Troubleshooting & Stability (Expert Insights)

The "Cyclization Trap": A common failure mode in prenylated benzoic acid chemistry is the inadvertent formation of dihydrobenzofurans or chromanes.

  • Cause: Strong acids (TFA, H₂SO₄) or Lewis acids (AlCl₃) protonate the prenyl double bond, leading to intramolecular attack by the carboxylate or adjacent phenols (if present).

  • Prevention: Keep workup conditions mild (pH 3-4). Store pure compounds in solid state at -20°C. Avoid dissolving in acidic deuterated solvents (e.g., old CDCl₃ which may contain HCl); use DMSO-d6 for NMR.

The "Fluorine pKa Shift":

  • Observation: 4-Fluoro-3-prenylbenzoic acid is more acidic than its non-fluorinated parent.

  • Impact: In cellular assays, the compound is more ionized (anionic) at pH 7.4. This reduces passive membrane permeability compared to the non-fluorinated analog.

  • Optimization: If cellular potency is lower than binding potency, consider masking the acid as an ethyl ester prodrug for cell-based assays.

References
  • Sauer, S., et al. (2012). Amorfrutins are potent antidiabetic dietary natural products. Proceedings of the National Academy of Sciences (PNAS). Link

    • Context: Establishes the prenylated benzoic acid scaffold as a PPAR pharmacophore.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews. Link

    • Context: Authoritative review on the metabolic stability and electronic effects of fluorine substitution.
  • Mortier, J., et al. (2016).[1] Directed Ortho Metalation.[6][7][8] In Arene Chemistry: Reaction Mechanisms and Methods. Wiley.[9] Link

    • Context: Definitive guide on the lithiation protocols used in the synthesis section.
  • Meanwell, N. A. (2018).[10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

    • Context: Explains the "Magic Fluoro" effect on pKa and lipophilicity.

Sources

Application Note: Preparation and Evaluation of Fluorinated Bacterial Gyrase Inhibitors (NBTIs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The rise of fluoroquinolone-resistant (FQR) pathogens necessitates the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) . Unlike traditional fluoroquinolones (FQs) that stabilize the DNA-gyrase cleavage complex via a water-metal ion bridge, NBTIs bind to a distinct pocket at the GyrA dimer interface, avoiding cross-resistance.

The Role of Fluorine: Strategic fluorination is critical in NBTI design. It serves three primary functions:

  • Metabolic Stability: Blocking labile sites (e.g., aromatic oxidation) to extend half-life (

    
    ).
    
  • Cellular Permeability: Increasing lipophilicity (

    
    ) to penetrate the Gram-negative outer membrane.
    
  • Binding Affinity: Creating specific electrostatic interactions within the hydrophobic GyrA/ParC pocket.

This guide details the synthesis of a Fluorinated 1,5-Naphthyridine-based NBTI (a scaffold analogous to Gepotidacin) and the subsequent biological validation using DNA supercoiling assays and MIC determination.

Chemical Design & Mechanism of Action

Structural Logic

The target molecule consists of three domains:

  • Left-Hand Side (LHS): A fluorinated bicyclic aromatic system (e.g., 2-fluoro-1,5-naphthyridine) that intercalates between DNA base pairs.

  • Linker: A flexible tether (often an oxime or alkyl chain) that spans the enzyme active site.

  • Right-Hand Side (RHS): A basic amine (e.g., piperidine) that interacts with Asp83 ( S. aureus numbering) in the GyrA subunit.[1]

Mechanism Visualization

The following diagram illustrates the distinct binding mode of NBTIs compared to traditional FQs.

NBTI_Mechanism Gyrase Bacterial Gyrase (GyrA/GyrB) Complex Gyrase-DNA Complex Gyrase->Complex DNA Relaxed DNA Substrate DNA->Complex Result_FQ Double-Strand Break Accumulation (Bactericidal) Complex->Result_FQ + FQ Binding Result_NBTI Inhibition of Religation/Supercoiling (No Cross-Resistance) Complex->Result_NBTI + NBTI Binding FQ Fluoroquinolones (Stabilize Cleaved Complex) FQ->Complex Requires Mg2+ NBTI Fluorinated NBTI (Binds GyrA Dimer Interface) NBTI->Complex Mg2+ Independent

Caption: Comparative mechanism of action. NBTIs exploit a distinct binding pocket, rendering them effective against FQ-resistant strains.[1]

Synthetic Protocol: Fluorinated Naphthyridine Scaffold

Objective: Synthesis of a 2-fluoro-1,5-naphthyridine LHS and coupling to a piperidine RHS. Safety Note: Fluorinated intermediates and palladium catalysts requires handling in a fume hood. Wear appropriate PPE.

Retrosynthetic Strategy

We utilize a convergent synthesis . The fluorinated core is synthesized first to avoid late-stage fluorination, which often suffers from poor regioselectivity on complex scaffolds.

Step-by-Step Protocol
Step A: Synthesis of the Fluorinated Core (LHS)

Target: 7-bromo-2-fluoro-1,5-naphthyridine.

  • Starting Material: Begin with 2-amino-5-fluoropyridine .

  • Bromination:

    • Dissolve 2-amino-5-fluoropyridine (10 mmol) in Acetonitrile (ACN).

    • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water, extract with EtOAc, dry over MgSO4.

    • Result: 2-amino-3-bromo-5-fluoropyridine.

  • Skraup Reaction (Cyclization):

    • Mix the brominated intermediate with glycerol (3 eq), sulfo-mix (nitrobenzene/sulfuric acid), and boric acid.

    • Heat to 140°C for 4 hours. (Note: This harsh condition builds the second ring).

    • Alternative (Milder): Use a Gould-Jacobs type cyclization if functional groups are sensitive.

    • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Validation: ^19^F-NMR should show a singlet shift characteristic of the naphthyridine ring (-70 to -120 ppm range depending on reference).

Step B: Coupling to Linker and RHS

Target: Full NBTI construct.

  • Buchwald-Hartwig Amination:

    • Reagents: Fluorinated LHS (1.0 eq), Protected Diamine Linker (e.g., N-Boc-4-aminopiperidine, 1.2 eq).

    • Catalyst: Pd_2(dba)_3 (2 mol%), BINAP (4 mol%).

    • Base: Cs_2CO_3 (2.0 eq).

    • Solvent: Toluene or Dioxane (anhydrous).

    • Condition: Degas with Argon. Heat at 100°C for 12 hours in a sealed tube.

  • Deprotection:

    • Treat the crude intermediate with TFA/DCM (1:4) at 0°C for 1 hour to remove the Boc group.

    • Concentrate in vacuo.

  • Final Amide/Reductive Amination (RHS Attachment):

    • React the deprotected amine with the RHS aldehyde (e.g., oxazolidinone derivative) using NaBH(OAc)_3 in DCE.

Synthesis_Workflow SM1 2-amino-5-fluoropyridine Step1 Bromination (NBS, ACN) SM1->Step1 Inter1 Bromo-intermediate Step1->Inter1 Step2 Cyclization (Skraup/Gould-Jacobs) Inter1->Step2 LHS Fluorinated Naphthyridine Core Step2->LHS Step3 Pd-Catalyzed Coupling (Buchwald-Hartwig) LHS->Step3 RHS Linker-RHS (Piperidine motif) RHS->Step3 Final Final Fluorinated NBTI Step3->Final

Caption: Convergent synthetic route for fluorinated NBTI assembly.

Biological Evaluation Protocols

DNA Gyrase Supercoiling Assay

This assay measures the inhibitor's ability to prevent the enzyme from introducing negative supercoils into a relaxed plasmid.[2]

Reagents:

  • E. coli Gyrase (GyrA/GyrB subunits).

  • Relaxed Plasmid pBR322 (0.5 µ g/reaction ).[3]

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl_2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

Protocol:

  • Preparation: Prepare 30 µL reaction mixtures in 1.5 mL tubes.

  • Compound Addition: Add 1 µL of the fluorinated inhibitor (in DMSO) at varying concentrations (0.01 µM – 100 µM). Include a DMSO-only control (0% inhibition) and a Novobiocin/Ciprofloxacin control (100% inhibition).

  • Enzyme Addition: Add Gyrase enzyme (1-2 Units). Mix gently.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) + Chloroform/Isoamyl alcohol extraction.

  • Analysis: Load aqueous phase onto a 1% agarose gel. Run at 2-3 V/cm for 4 hours without Ethidium Bromide (EtBr) .

  • Staining: Stain gel with EtBr after the run.

    • Interpretation: Supercoiled DNA migrates faster. Relaxed DNA migrates slower. Inhibitors will result in bands matching the relaxed substrate.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

Protocol:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 29213) adjusted to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.

  • Plate Setup: Use 96-well round-bottom plates.

    • Add 50 µL of CAMHB to all wells.

    • Add 50 µL of 2x drug stock to column 1. Serial dilute (1:2) across to column 10.[4]

    • Add 50 µL of inoculum to columns 1-11.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Analysis & Optimization

Structure-Activity Relationship (SAR) Example

The following table illustrates the impact of fluorine positioning on potency (Hypothetical Data for illustrative purposes):

Compound IDR-Group (LHS)Gyrase IC50 (µM)E. coli MIC (µg/mL)Comments
NBTI-H H (Non-fluorinated)0.454.0Baseline activity.
NBTI-2F 2-Fluoro 0.05 0.25 9x potency increase. Improved cell entry.
NBTI-3F 3-Fluoro0.302.0Minor steric clash with pocket.
NBTI-2,8-diF 2,8-Difluoro0.040.5High potency but increased lipophilicity (LogD > 3).
Troubleshooting Guide
  • Problem: Low yield in Buchwald coupling.

    • Solution: The fluorinated nitrogen heterocycle is electron-deficient. Switch to a more active precatalyst like XPhos Pd G3 or increase temperature to 110°C.

  • Problem: Gyrase assay shows smearing.

    • Solution: Presence of DMSO > 2% can inhibit the enzyme. Ensure final DMSO concentration is <1%. Smearing may also indicate nuclease contamination; ensure plasmid purity.

  • Problem: High MIC but low IC50.

    • Solution: The compound inhibits the enzyme but cannot enter the cell. This is an efflux pump issue. Add an efflux pump inhibitor (e.g., PAβN) to confirm. If confirmed, revisit the Fluorine strategy to adjust pKa or LogD.

References

  • Gepotidacin Mechanism & Synthesis

    • Source: Wikipedia / DrugBank.
    • URL:[Link]

  • NBTI Structure-Activity Relationships (SAR)

    • Title: Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs).
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Role of Fluorine in Drug Design

    • Title: The role of fluorine in medicinal chemistry.[5][6][7][8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Gyrase Supercoiling Assay Protocol

    • Title: DNA Supercoiling Catalyzed by Bacterial Gyrase.[2][3][4][9]

    • Source: N
    • URL:[Link]

  • CLSI MIC Protocol

    • Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical & Laboratory Standards Institute (CLSI).[10][11][12]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Fluoro-3-Prenylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-8492 Subject: Yield Improvement & Regiocontrol in the Synthesis of 4-Fluoro-3-Prenylbenzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The synthesis of 4-fluoro-3-prenylbenzoic acid presents a classic "competing functionality" challenge. The presence of the carboxylic acid, the fluorine atom, and the acid-sensitive prenyl group creates a narrow operational window.

Root Cause of Low Yields: Most researchers encounter low yields due to three specific failure modes:

  • Protodealkylation: Attempting organometallic coupling directly on the free carboxylic acid (consuming the organometallic reagent).

  • Isomerization (

    
    ):  Formation of the branched "reverse-prenyl" (1,1-dimethylallyl) isomer instead of the linear prenyl group during cross-coupling.
    
  • Cyclization: Acid-catalyzed cyclization of the prenyl group onto the aromatic ring (forming dihydrobenzofurans) during workup.

The Optimized Solution: We recommend a Negishi Coupling pathway utilizing a Methyl Ester Protection Strategy . While Suzuki coupling is common, prenylboronates are notoriously unstable and prone to protodeboronation. The Negishi protocol, specifically using CPhos or SPhos ligands, offers superior regiocontrol (linear vs. branched selectivity >99:1).

The Optimized Synthetic Workflow

The following pathway solves the "proton source" issue by masking the acid and utilizes Ligand-Controlled Regioselectivity for the prenylation.

Visual Pathway (Graphviz)

SyntheticPathway cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: The Critical Coupling SM 4-Fluorobenzoic Acid (Starting Material) Step1 Step 1: Bromination (Br2, Fe, or NBS/H2SO4) SM->Step1 Int1 3-Bromo-4-fluorobenzoic acid Step1->Int1 Step2 Step 2: Esterification (MeOH, H2SO4) Int1->Step2 Int2 Methyl 3-bromo-4-fluorobenzoate (CRITICAL INTERMEDIATE) Step2->Int2 Step3 Step 3: Negishi Coupling (PrenylZnBr, Pd-CPhos) Int2->Step3 Int3 Methyl 4-fluoro-3-prenylbenzoate Step3->Int3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Int3->Step4 Product 4-Fluoro-3-prenylbenzoic acid (Target) Step4->Product

Caption: Figure 1. Four-step optimized pathway emphasizing the ester protection strategy to enable efficient Negishi coupling.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation

Goal: Install the bromine atom at C3 (ortho to Fluorine) and protect the acid.

Step 1: Bromination The carboxylic acid directs meta and the fluorine directs ortho. These effects reinforce each other at position C3.

  • Reagents: 4-Fluorobenzoic acid (1.0 equiv),

    
     (1.1 equiv), Fe powder (cat).
    
  • Conditions: Reflux in acetic acid or neat.

  • QC Check: Verify mono-bromination via LC-MS.

Step 2: Esterification (Mandatory)

  • Why: Organozinc reagents (used in Step 3) are destroyed by acidic protons. You cannot skip this step.

  • Protocol: Dissolve 3-bromo-4-fluorobenzoic acid in MeOH. Add catalytic

    
    . Reflux 4h.
    
  • Yield Target: >95%.

Phase 2: The Negishi Coupling (The "Prenylation")

Goal: Install the prenyl group without isomerization.

Reagents:

  • Aryl Halide: Methyl 3-bromo-4-fluorobenzoate (1.0 equiv).

  • Zinc Reagent: Prenylzinc bromide (0.5 M in THF, 1.5 equiv).

  • Catalyst:

    
     (2 mol%) + CPhos  or SPhos  (4-8 mol%).
    
    • Note: Standard

      
       often leads to mixed isomers. CPhos is chemically designed to enforce linear selectivity [1].
      

Protocol:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and CPhos in dry THF. Stir 15 min until the solution turns dark orange/red.
    
  • Substrate Addition: Add the Aryl Halide (dissolved in minimal THF) to the catalyst mixture.

  • Reagent Addition: Dropwise addition of Prenylzinc bromide over 20 minutes at 0°C or RT.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LC-MS.

  • Quench: Carefully quench with saturated

    
    .
    
Phase 3: Deprotection

Goal: Reveal the acid without cyclizing the prenyl group.

Protocol:

  • Dissolve ester in THF/Water (3:1).

  • Add LiOH (3.0 equiv). Stir at RT (Do NOT reflux; heat promotes migration of the double bond).

  • Workup: Acidify carefully to pH 4 with 1M HCl (avoid strong mineral acids like conc.

    
    ). Extract immediately with EtOAc.
    

Troubleshooting Guide & FAQs

Data Table: Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Starting material remains (0% Conversion) Catalyst poisoning or "Wet" Zinc reagent.Use fresh PrenylZnBr. Ensure THF is distilled/anhydrous (<50 ppm water).
Branched Isomer formed (>10%) Wrong Ligand (Steric failure).Switch from

or dppf to CPhos or SPhos . These ligands suppress the

pathway [1].
Protodehalogenation (Ar-Br

Ar-H)
Moisture in solvent acting as proton source.Bake glassware. Use molecular sieves in solvent. Increase Zn reagent to 2.0 equiv.
Low Yield (Prenyl Dimerization) Homocoupling of the zinc reagent.Add the Zinc reagent slowly (dropwise) to the catalyst/aryl halide mixture. Do not mix Zn and Pd before adding Ar-Br.
Product cyclized (Benzofuran) Acidic workup was too harsh.During hydrolysis workup, stop acidification at pH 4-5. Do not use heat during hydrolysis.
Decision Tree for Low Yields

Troubleshooting Start Low Yield? CheckSM Is SM Consumed? Start->CheckSM CheckProd Is Product Branched? CheckSM->CheckProd Yes (SM Gone) CheckZn Is Zn Reagent Active? CheckSM->CheckZn No (SM Remains) CheckLigand Using CPhos/SPhos? CheckProd->CheckLigand Yes (Isomer issues) Action4 Optimize Workup pH CheckProd->Action4 No (Decomposition) Action1 Check Moisture/ Titrate Zn Reagent CheckZn->Action1 No/Unsure Action3 Check Catalyst Loading CheckZn->Action3 Yes CheckLigand->Action1 Yes Action2 Switch Ligand to CPhos CheckLigand->Action2 No

Caption: Figure 2. Diagnostic logic for troubleshooting Negishi coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use Suzuki Coupling with prenylboronic acid pinacol ester instead? A: We strongly advise against it for scale-up. Prenylboronates are chemically unstable and prone to protodeboronation and isomerization under the basic conditions required for Suzuki coupling [2]. If you must use Suzuki, use Pd(dppf)Cl2 and anhydrous base (


) in THF, but expect yields 20-30% lower than the Negishi route.

Q: Why do I need to esterify the acid? Can't I use 2 equivalents of the Zinc reagent? A: Theoretically, yes (one equiv to deprotonate, one to couple). Practically, no. The zinc carboxylate salt formed is often insoluble in THF, coating the reactive surface or precipitating out, which halts the catalytic cycle. Esterification ensures a homogeneous reaction mixture.

Q: My prenyl group is migrating to the conjugated position (styrene-like) during hydrolysis. Why? A: This is "chain walking." It occurs if the hydrolysis is performed at high heat or left too long in strong base. Switch to LiOH at room temperature and monitor closely. Stop the reaction as soon as the ester is consumed.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society, 131(22), 7532–7533.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

Sources

Technical Support Center: Optimizing ¹⁹F NMR Sensitivity for Fluorinated Ligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹⁹F NMR-based ligand binding studies. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of fluorine NMR to investigate molecular interactions. The unique properties of the ¹⁹F nucleus—its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous background signals in biological systems—make it an exceptionally sensitive reporter for ligand binding events.[1][2][3][4][5] However, achieving optimal sensitivity to detect weak binders or work with precious, low-concentration samples requires careful experimental design and troubleshooting.

This resource provides in-depth, question-and-answer-formatted guides to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize your own experiments with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation - The Foundation of a Good Experiment
Q1: I'm not seeing a signal, or it's extremely weak. Could my sample preparation be the issue?

A1: Absolutely. Proper sample preparation is paramount for achieving high-quality ¹⁹F NMR data. Several factors in your sample preparation could be contributing to poor signal-to-noise.

  • Concentration: While ¹⁹F is a sensitive nucleus, there are still minimum concentration requirements. For ligand-observe experiments, aim for a ligand concentration of at least 10-50 µM.[4] The protein concentration will depend on the binding affinity; for weak interactions, a stoichiometric excess of the ligand is often necessary to ensure a detectable population of the bound state.[4]

  • Solvent Choice: Always use high-quality deuterated solvents to minimize the proton signal, which can interfere with the lock system and baseline.[6][7] Ensure your ligand and protein are soluble and stable in the chosen solvent system. Small amounts of co-solvents like DMSO-d₆ are often used to aid solubility, but be aware that this can sometimes affect binding affinities.[8][9]

  • Presence of Particulates: Solid impurities in your sample will degrade the magnetic field homogeneity, leading to broadened lines and reduced sensitivity.[7][10] It is crucial to filter your sample, for instance, through a small cotton plug in a Pasteur pipette, before transferring it to the NMR tube.[6][10]

  • Paramagnetic Contaminants: Trace amounts of paramagnetic metals can cause significant line broadening due to their effect on nuclear relaxation, effectively "killing" your signal.[11][12] This can be a particular issue with purified proteins. Consider adding a chelating agent like EDTA to your buffer if you suspect paramagnetic contamination.

  • NMR Tube Quality: Use high-quality, clean NMR tubes. Scratches or imperfections in the glass can distort the magnetic field.[10][13] Ensure tubes are thoroughly cleaned and dried to avoid any residual contaminants.[13]

Q2: My baselines are distorted and rolling. What's causing this and how can I fix it?

A2: Baseline distortions are a common nuisance in NMR and can obscure weak signals. Here are the primary culprits and their solutions:

  • Insufficient Relaxation Delay (d1): If the time between scans (the relaxation delay) is too short, the fluorine nuclei may not fully return to their equilibrium state. This can lead to signal saturation and baseline artifacts. For quantitative experiments, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of your signals of interest.[14]

  • Acoustic Ringing: This is a phenomenon where the radiofrequency pulse causes the probe to vibrate, inducing an artifact in the first few points of the Free Induction Decay (FID). This can be mitigated by using a "dead time" before acquisition or by applying a backward linear prediction to the FID.

  • Probe Tuning and Matching: An improperly tuned and matched probe will not efficiently transmit power to the sample or receive the signal from it. This can lead to a host of problems, including baseline distortions. Always ensure the probe is carefully tuned and matched for the ¹⁹F frequency before starting your experiment.[15][16]

Section 2: NMR Acquisition Parameters - Fine-Tuning for Maximum Signal
Q3: What are the most critical acquisition parameters to optimize for sensitivity in a 1D ¹⁹F experiment?

A3: Optimizing your acquisition parameters is a direct way to boost your signal-to-noise ratio (S/N). Here’s a breakdown of the key parameters:

ParameterRecommended Setting/ConsiderationRationale for Sensitivity Enhancement
Number of Scans (ns) As high as practically possibleS/N increases with the square root of the number of scans. Doubling the scans increases S/N by ~1.4.
Relaxation Delay (d1) 1-1.5x T₁ for routine screening; 5x T₁ for quantitative analysisEnsures full relaxation of the fluorine spins between pulses, preventing signal saturation and maximizing signal intensity per scan.[14]
Acquisition Time (at) At least 1-2 secondsLonger acquisition times lead to narrower digital resolution, which can improve the appearance of sharp signals.
Pulse Width (pw) Calibrated 90° pulseA properly calibrated 90° pulse ensures maximum transfer of magnetization to the transverse plane, resulting in the strongest possible signal.
Spectral Width (sw) Sufficient to cover all expected signalsThe ¹⁹F chemical shift range is vast (~800 ppm).[17][18] Ensure your spectral width encompasses all potential signals to avoid aliasing (folding) of peaks into the spectrum.
Q4: Should I be using ¹H decoupling? What are the pros and cons?

A4: The decision to use proton decoupling depends on the specific information you need and the nature of your fluorinated ligand.

Pros of ¹H Decoupling:

  • Signal Simplification and Sensitivity Gain: Decoupling collapses multiplets arising from ¹H-¹⁹F J-coupling into singlets.[14] This concentrates the signal intensity into a single, sharper peak, which can significantly improve the signal-to-noise ratio, making it easier to detect weak signals.

  • Easier Spectral Interpretation: The resulting simplified spectra are often easier to interpret, especially when dealing with complex spin systems.

Cons of ¹H Decoupling:

  • Loss of Coupling Information: You will lose valuable structural information contained in the ¹H-¹⁹F coupling constants.

  • Potential for Sample Heating: Decoupling involves applying additional RF power to the sample, which can cause heating. This is a critical consideration for temperature-sensitive samples like proteins.

  • Hardware Requirements: Not all NMR probes are configured for ¹H decoupling during ¹⁹F observation. It often requires a probe with at least two high-frequency channels.[19]

Recommendation: For initial screening and detection of weak binding, ¹H-decoupled experiments are generally preferred for their sensitivity advantage. If you need to confirm the structure or analyze coupling patterns, you can acquire a coupled spectrum separately.

Section 3: Advanced Techniques & Hardware Considerations
Q5: I've heard about cryoprobes. Are they worth the investment for ¹⁹F NMR ligand binding studies?

A5: Yes, for sensitivity-limited applications, a cryoprobe is arguably the most significant hardware upgrade you can make.

A cryoprobe, or cold probe, is an NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (around 20-30 K), while the sample remains at a user-defined temperature.[20][21][22] This cryogenic cooling dramatically reduces thermal noise (Johnson-Nyquist noise) in the probe's electronics.[23]

Key Advantages of a Cryoprobe:

  • Significant Sensitivity Enhancement: A cryoprobe can provide a 3- to 5-fold increase in signal-to-noise ratio compared to a standard room-temperature probe.[20][21][22][23]

  • Reduced Experiment Time: Because S/N is proportional to the square root of the number of scans, a 4-fold increase in sensitivity means you can achieve the same S/N in 1/16th of the time.[21]

  • Lower Sample Concentration Requirements: The sensitivity boost allows for the use of much lower concentrations of both the protein and the fluorinated ligand, which is critical when working with precious or poorly soluble samples.[21]

The impact of this sensitivity gain is clearly illustrated in the following workflow:

G cluster_0 Experimental Goal: Detect Weak Ligand Binding A Low S/N with Room Temp Probe B Increase Scans (Long Experiment Time) A->B Option 1 C Increase Concentration (May not be feasible) A->C Option 2 D Switch to Cryoprobe A->D Option 3 E High S/N Achieved B->E C->E D->E 3-5x S/N Gain (Same Experiment Time)

Caption: Workflow comparing options to improve poor S/N.

Q6: My ligand has multiple fluorine atoms, leading to complex, overlapping multiplets. How can I simplify the spectrum?

A6: Complex spectra due to homonuclear ¹⁹F-¹⁹F couplings can indeed be challenging. One powerful technique to address this is band-selective homonuclear decoupling .

In this experiment, a selective pulse is used to decouple a specific region of the ¹⁹F spectrum (for example, a -CF₃ group) while observing another. This simplifies the observed multiplets to singlets, enhancing both resolution and signal intensity.[24] This is particularly useful for quantifying components in a mixture or for resolving overlapping signals to accurately measure chemical shift perturbations upon binding.[24]

Experimental Workflow for Band-Selective Decoupling:

G Start Identify Overlapping ¹⁹F Multiplets Setup Set up Band-Selective Decoupling Pulse Sequence Start->Setup Define Define Decoupling Region (e.g., -CF₃ chemical shift) Setup->Define Acquire Acquire Decoupled Spectrum Define->Acquire Result Simplified Spectrum: Singlets with Enhanced S/N Acquire->Result

Caption: Workflow for simplifying complex ¹⁹F spectra.

Troubleshooting Common Spectral Artifacts

ArtifactAppearanceLikely Cause(s)Recommended Solution(s)
Spinning Sidebands Symmetrical pairs of peaks on either side of a large signal, at a distance equal to the spinning rate.Imperfect magnetic field homogeneity; spinning rate is too low.Improve shimming; increase the sample spinning rate or acquire the spectrum without spinning.[25]
¹³C Satellites Small, symmetrical peaks flanking a large signal from a fluorine directly bonded to a carbon.1.1% natural abundance of ¹³C results in a small population of molecules with a ¹³C isotope next to the fluorine.These are not artifacts but real signals. They can be useful for confirming assignments but can also be mistaken for impurity peaks.[25]
Baseline "Hump" A very broad, rolling signal in the baseline.Fluorine signal from the probe materials (e.g., Teflon components).This is often unavoidable but can be minimized by careful probe design and background subtraction.
Folded (Aliased) Peaks A peak appearing at an incorrect chemical shift, often with an abnormal phase.The spectral width is too narrow to encompass the true frequency of the signal.Increase the spectral width to include all signals of interest.

References

  • Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. National Center for Biotechnology Information. [Link]

  • Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications. National Center for Biotechnology Information. [Link]

  • Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. ACS Publications. [Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. National Center for Biotechnology Information. [Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. FLORE. [Link]

  • Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. National Center for Biotechnology Information. [Link]

  • New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. National Center for Biotechnology Information. [Link]

  • Cryoprobe. NMR Wiki. [Link]

  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. ACS Publications. [Link]

  • Improving NMR Through Advanced Cryoprobe Technology. Patsnap Eureka. [Link]

  • QCI-F CryoProbe. Bruker. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Center for Biotechnology Information. [Link]

  • 19Flourine NMR. Southeastern Louisiana University. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. ACS Publications. [Link]

  • Design Principles of Responsive Relaxometric 19F Contrast Agents: Evaluation from the Point of View of Relaxation Theory and Experimental Data. National Center for Biotechnology Information. [Link]

  • Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water. National Center for Biotechnology Information. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. National Center for Biotechnology Information. [Link]

  • NMR Sample Prepara-on. University of Edinburgh. [Link]

  • CryoProbes for NMR. Bruker. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • (PDF) Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution. ResearchGate. [Link]

  • F19 detection. University of California, Santa Barbara. [Link]

  • Design Principles of Responsive Relaxometric 19F Contrast Agents: Evaluation from the Point of View of Relaxation Theory and Experimental Data. ACS Publications. [Link]

  • Flourine-19 Experiments on Varian Spectrometers I. Setup for F ( H-coupled) 1D Experiments on the UNITY-500. University of Colorado Boulder. [Link]

  • Sample Preparation. University College London. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Center for Biotechnology Information. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Publications. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19F NMR of Pharmaceuticals. YouTube. [Link]

  • 19F Lockswitch. Bruker. [Link]

  • Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. NMR Wiki. [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

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Validation & Comparative

A-Senior-Application-Scientist-s-Guide-to-Structural-Validation-A-Comparative-Analysis-of-COSY-and-HMBC-for-3-prenyl-4-fluorobenzoic-acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and ubiquitous analytical techniques for this purpose.[1][2][3][4] This guide provides a comprehensive, in-depth technical comparison of two essential 2D NMR techniques, COSY and HMBC, for the structural validation of 3-prenyl-4-fluorobenzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and use comparative data to demonstrate how these techniques provide orthogonal and complementary information, leading to a higher degree of confidence in structural assignments.

The Subject Molecule: 3-prenyl-4-fluorobenzoic acid

Structure:

Systematic Name: 3-(3-methylbut-2-en-1-yl)-4-fluorobenzoic acid

This molecule presents an interesting case for structural elucidation due to the presence of both an aromatic ring with coupled protons and an aliphatic prenyl chain. Validating the precise position of the prenyl group relative to the fluorine and carboxylic acid substituents is a key challenge that COSY and HMBC are well-suited to address.

The Power of 2D NMR: COSY and HMBC

While 1D NMR provides essential information about the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation.[5] 2D NMR techniques, such as COSY and HMBC, overcome this by spreading the signals into two dimensions, revealing correlations between nuclei.[6][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J)-coupled to each other, typically through two or three bonds.[6][7][8] It is invaluable for tracing out proton-proton connectivity within a spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two to four bonds.[9][10][11] It is crucial for connecting different spin systems and identifying quaternary carbons.[10]

Experimental Design & Rationale

The following protocols are designed for a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolve ~10 mg of 3-prenyl-4-fluorobenzoic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Causality: The choice of solvent is critical. It must dissolve the sample and should not have signals that overlap with key resonances of the analyte. The concentration is chosen to provide good signal-to-noise in a reasonable timeframe.[12]

COSY Experiment Protocol
ParameterValueRationale
Pulse ProgramcosygpqfA standard gradient-selected COSY pulse sequence.
Spectral Width12 ppmTo encompass all proton signals.
Data Points (F2)2048Provides adequate digital resolution in the direct dimension.
Number of Increments (F1)256A balance between resolution in the indirect dimension and experiment time.
Scans per Increment4-8To achieve sufficient signal-to-noise.
Relaxation Delay2.0 sAllows for near-complete relaxation of protons between scans.
HMBC Experiment Protocol
ParameterValueRationale
Pulse ProgramhmbcgplpndqfA standard gradient-selected HMBC pulse sequence optimized for long-range couplings.
Spectral Width (¹H)12 ppmTo encompass all proton signals.
Spectral Width (¹³C)220 ppmTo encompass all carbon signals, including the carbonyl.
Data Points (F2)2048Provides good resolution in the proton dimension.
Number of Increments (F1)256A balance between resolution and experiment time.
Scans per Increment16-32More scans are needed due to the lower sensitivity of the HMBC experiment.
Relaxation Delay2.0 sAllows for sufficient relaxation.
Long-Range Coupling Constant (J_XH)8 HzAn average value that allows for the observation of a wide range of 2- and 3-bond H-C correlations.

Data Interpretation: Validating the Structure

The following sections detail the expected correlations for 3-prenyl-4-fluorobenzoic acid and how they confirm the proposed structure.

Expected ¹H and ¹³C Chemical Shifts
Atom Number¹H Shift (ppm)¹³C Shift (ppm)
1 (COOH)~11-13~170
2-~130
3~7.9 (dd)~132
4-~165 (d, ¹J_CF)
5~7.1 (t)~116 (d, ²J_CF)
6~8.0 (dd)~128 (d, ²J_CF)
7 (CH₂)~3.4 (d)~35
8 (CH)~5.3 (t)~122
9 (C)-~135
10 (CH₃)~1.7 (s)~26
11 (CH₃)~1.8 (s)~18

(Note: These are estimated chemical shifts and can vary based on solvent and other experimental conditions.)

COSY Correlations: Tracing the Proton Network

The COSY spectrum will reveal the through-bond connectivity of the protons.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; H5 [pos="0,0!"]; H6 [pos="1,1!"]; H7 [pos="2,0!"]; H8 [pos="3,1!"]; H5 -- H6; H7 -- H8; }

Caption: Expected COSY correlations for 3-prenyl-4-fluorobenzoic acid.

Interpretation:

  • A cross-peak between H5 and H6 will confirm their ortho relationship on the aromatic ring.

  • A cross-peak between the methylene protons (H7) and the vinyl proton (H8) will establish the connectivity within the prenyl chain.

HMBC Correlations: Assembling the Carbon Skeleton

The HMBC spectrum is the key to connecting the different fragments of the molecule.

dot graph { layout=neato; node [shape=circle, style=filled]; edge [color="#EA4335"]; H3 [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H5 [pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H6 [pos="1.5,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H7 [pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H8 [pos="4,1!", fillcolor="#4285F4", font-color="#FFFFFF"]; H10 [pos="5,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H11 [pos="5,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [pos="-1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [pos="1,3!", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [pos="1,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; C9 [pos="4.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; H3 -- C1; H3 -- C2; H5 -- C4; H6 -- C2; H7 -- C2; H7 -- C4; H8 -- C10; H8 -- C11; H10 -- C9; H11 -- C9; }

Caption: Key expected HMBC correlations for 3-prenyl-4-fluorobenzoic acid.

Interpretation of Key Correlations:

  • H7 to C2 and C4: This is the most critical correlation. It unambiguously establishes that the prenyl group is attached to C3 of the benzoic acid ring.

  • H3 to C1 (Carbonyl): This confirms the position of the carboxylic acid group relative to H3.

  • H5 to C4: This correlation, along with the fluorine coupling to C4, solidifies the substitution pattern of the aromatic ring.

  • H8 to C10 and C11: These correlations confirm the connectivity within the prenyl tail.

  • H10 and H11 to C9: These correlations confirm the attachment of the two methyl groups to the double bond.

Summary of Expected Key Correlations
Proton(s)Correlating Carbon(s) (HMBC)Correlating Proton(s) (COSY)Structural Information Confirmed
H3 C1, C2, C5H5Position of COOH and connectivity to H5.
H5 C3, C4, C6H3, H6Aromatic ring connectivity.
H6 C2, C4, C5H5Aromatic ring connectivity.
H7 C2, C4, C8, C9H8Crucial link between aromatic ring and prenyl group.
H8 C7, C9, C10, C11H7Prenyl group internal connectivity.
H10, H11 C8, C9-Position of gem-dimethyl groups.

Comparative Analysis: Ruling Out Alternative Structures

To demonstrate the power of this combined approach, let's consider a plausible alternative structure and see how the experimental data would differentiate it.

Alternative Structure: 2-prenyl-4-fluorobenzoic acid

Predicted Data for the Alternative Structure

In this isomer, the prenyl group is ortho to the carboxylic acid. This would lead to significantly different HMBC correlations.

dot graph { layout=neato; node [shape=circle, style=filled]; edge [color="#EA4335"]; H7 [pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [pos="1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [pos="1,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; H7 -- C1; H7 -- C3; }

Caption: Key differentiating HMBC correlations for the 2-prenyl isomer.

The Decisive Difference

The key difference would be the HMBC correlations from the methylene protons of the prenyl group (H7).

  • For 3-prenyl-4-fluorobenzoic acid (Correct Structure): H7 will show correlations to C2 and C4.

  • For 2-prenyl-4-fluorobenzoic acid (Alternative Structure): H7 would show correlations to C1 (the carbonyl carbon) and C3.

The absence of a correlation between H7 and the carbonyl carbon (C1) in the experimental HMBC spectrum would definitively rule out the 2-prenyl isomer.

Conclusion

This guide has demonstrated the synergistic power of COSY and HMBC for the unambiguous structural validation of 3-prenyl-4-fluorobenzoic acid. While COSY is essential for establishing proton-proton connectivities within individual spin systems, HMBC provides the crucial long-range correlations needed to piece the entire molecular puzzle together.[13] By carefully designing experiments and logically interpreting the resulting data, researchers can confidently confirm complex molecular structures and rule out plausible alternatives. This rigorous approach is fundamental to ensuring the scientific integrity of research in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Typical 2D NMR experiments used for molecular structure determination.
  • BenchChem. (2025). Unveiling Molecular Architecture: A Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structural Confirmation.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved February 15, 2026, from [Link]

  • Prime Scholars. (2024, February 12). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved February 15, 2026, from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2008, July 28). Interpreting a 1H-13C HMBC spectrum. Retrieved February 15, 2026, from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved February 15, 2026, from [Link]

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